molecular formula C22H18O11 B1671488 Epigallocatechin CAS No. 970-74-1

Epigallocatechin

Cat. No. B1671488
CAS RN: 970-74-1
M. Wt: 306.27 g/mol
InChI Key: WMBWREPUVVBILR-WIYYLYMNSA-N
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Description

Epigallocatechin is a type of organic compound known as epigallocatechins. These are compounds containing epigallocatechin or a derivative . It is one of the main catechin compounds found in green tea and the most abundant one, with antioxidant properties . It exhibits neuroprotective, antioxidative, anti-inflammatory, anti-diabetic, antifungal, anti-metastatic, and anticancer chemotherapeutic activities .


Synthesis Analysis

Epigallocatechin gallate (EGCG) glycosides were chemoselectively synthesized by a chemical modification strategy . The structures of the EGCG glycosides were assigned as follows: epigallocatechin gallate-4′′-O-β-d-glucopyranoside (EGCG-G1, 2) and epigallocatechin gallate-4′,4′′-O-β-d-gluco-pyranoside (EGCG-G2, 3) .


Molecular Structure Analysis

The chemical structure of Epigallocatechin was characterized by X-ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and proton nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

Epigallocatechin gallate (EGCG) exhibits pH-dependent redox properties .


Physical And Chemical Properties Analysis

The physical and chemical stability of amorphous Epigallocatechin was tracked using powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) .

Scientific Research Applications

Dermatological Applications

Epigallocatechin-3-gallate (EGCG), a key component of green tea, shows potential in dermatology. Its antioxidant properties are effective in preventing UV-induced skin damage and alleviating symptoms of Imiquimod-induced psoriasis. EGCG's interaction with cosmetic ingredients like hyaluronic acid enhances its antioxidant activities. However, its instability may limit its dermatological applications (Frasheri et al., 2020).

Cancer Prevention and Treatment

EGCG is studied for its role in cancer prevention and treatment, particularly its inhibition of molecular targets involved in cancer initiation and progression. Its potential as an adjuvant in cancer therapy and its effects in enhancing chemotherapy's efficacy have been highlighted. However, challenges include its low bioavailability and inconsistent study results (Kanwar et al., 2012), (Aggarwal et al., 2020).

Food-Grade Encapsulation

EGCG's health-promoting effects are often limited by its instability and poor bioavailability. Food-grade encapsulation systems, using materials like proteins, carbohydrates, and lipids, improve its bioavailability and stability, thus enhancing its efficacy (Shi et al., 2018).

Neuroprotection

EGCG shows promise in neuroprotection, specifically against glutamate excitotoxicity. Its protective effect on motor neurons and regulation of glutamate levels could make it a potential therapeutic candidate for neurodegenerative diseases involving glutamate excitotoxicity (Yu et al., 2010).

Enhancement of Bioactivity in Emulsions

Derivatization of EGCG with phytosterols like stigmasterol and β-sitosterol enhances its antioxidant activity in oil/water emulsions. This enhancement of bioactivity and cholesterol-reducing capacity indicates potential uses in the food industry (Wang et al., 2019).

Future Directions

Epigallocatechin-3-gallate (EGCG) has shown promise in modulating Alzheimer’s disease progression due to its antioxidant, anti-inflammatory, and anti-aging abilities . Further studies regarding its biological activity are in progress .

properties

IUPAC Name

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCLSLCDHWDHP-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891550
Record name Epigallocatechol
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Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name (-)-Epigallocatechin
Source Human Metabolome Database (HMDB)
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Product Name

Epigallocatechin

CAS RN

970-74-1
Record name Epigallocatechin
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Record name Epigallocatechol
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Record name Epigallocatechin
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Record name Epigallocatechol
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Record name 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)
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Record name EPIGALLOCATECHIN
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Record name (-)-Epigallocatechin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 - 221 °C
Record name (-)-Epigallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155,000
Citations
H Fujiki, S Yoshizawa, T Horiuchi, M Suganuma… - Preventive …, 1992 - Elsevier
Background. Our research objective is to develop nontoxic cancer chemopreventive agents and to apply these agents in treating humans. We are identifying agents that inhibit the …
Number of citations: 173 www.sciencedirect.com
DG Nagle, D Ferreira, YD Zhou - Phytochemistry, 2006 - Elsevier
The compound (−)-epigallocatechin-3-gallate (EGCG) is the major catechin found in green tea [Camellia sinensis L. Ktze. (Theaceae)]. This polyphenolic compound and several related …
Number of citations: 684 www.sciencedirect.com
HS Moon, HG Lee, YJ Choi, TG Kim, CS Cho - Chemico-biological …, 2007 - Elsevier
Green tea catechins (GTCs) are polyphenolic flavonoids formerly called vitamin P. GTCs, especially (−)-epigallocatechin-3-gallate (EGCG), lower the incidence of cancers, collagen-…
Number of citations: 202 www.sciencedirect.com
A Furukawa, S Oikawa, M Murata, Y Hiraku… - Biochemical …, 2003 - Elsevier
Green tea catechins, especially (−)-epigallocatechin gallate (EGCG), are believed to mediate much of the cancer chemopreventive effects of tea. However, it was reported that green tea …
Number of citations: 206 www.sciencedirect.com
A Granja, I Frias, AR Neves, M Pinheiro… - BioMed Research …, 2017 - hindawi.com
Nowadays, the society is facing a large health problem with the rising of new diseases, including cancer, heart diseases, diabetes, neurodegenerative diseases, and obesity. Thus, it is …
Number of citations: 129 www.hindawi.com
A Chowdhury, J Sarkar, T Chakraborti… - Biomedicine & …, 2016 - Elsevier
Tea is the most popular beverages all over the world. Polyphenols are found ubiquitously in tea leaves and their regular consumption has been associated with a reduced risk of a …
Number of citations: 165 www.sciencedirect.com
N Calland, A Albecka, S Belouzard, C Wychowski… - …, 2012 - Wiley Online Library
Here, we identify (−)‐epigallocatechin‐3‐gallate (EGCG) as a new inhibitor of hepatitis C virus (HCV) entry. EGCG is a flavonoid present in green tea extract belonging to the subclass …
Number of citations: 291 aasldpubs.onlinelibrary.wiley.com
S Legeay, M Rodier, L Fillon, S Faure, N Clere - Nutrients, 2015 - mdpi.com
Obesity and being overweight are linked with a cluster of metabolic and vascular disorders that have been termed the metabolic syndrome. This syndrome promotes the incidence of …
Number of citations: 286 www.mdpi.com
A Takagaki, F Nanjo - Journal of agricultural and food chemistry, 2010 - ACS Publications
Anaerobic metabolism of (−)-epigallocatechin gallate (EGCg) by rat intestinal bacteria was investigated in vitro. First, intestinal bacteria which are capable of hydrolyzing EGCg to (−)-…
Number of citations: 134 pubs.acs.org
U Ullmann, J Haller, JP Decourt… - Journal of …, 2003 - journals.sagepub.com
This randomized, double-blind, placebo-controlled study assessed the safety, tolerability and plasma kinetic behaviour of single oral doses of 94% pure crystalline bulk epigallocatechin …
Number of citations: 349 journals.sagepub.com

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